(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities and are used as scaffolds in drug discovery .
Molecular Structure Analysis
The compound contains a benzothiazole moiety, an acetamido group, a prop-2-yn-1-yl group, and a fluorobenzamide group. The exact structure would need to be confirmed with spectroscopic analysis such as NMR or X-ray crystallography .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
A study by Anuse et al. (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl) and evaluated them for antimicrobial activity. Compounds showed good to moderate activity against bacterial and fungal strains, notably against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Kinase Inhibition
Stec et al. (2011) investigated various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to improve metabolic stability. These compounds were evaluated for their inhibition of PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011).
Anticonvulsant Properties
Liu et al. (2016) synthesized new benztriazoles with anticonvulsant activity. Among these, specific compounds showed potent activity in tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).
Anticancer Activities
Osmaniye et al. (2018) reported the synthesis of benzothiazole acylhydrazones with evaluated anticancer activities. These compounds showed significant activity against various cancer cell lines (Osmaniye et al., 2018).
Additional Applications
Other studies have explored the use of benzothiazole derivatives in areas such as photovoltaic efficiency modeling, Src kinase inhibitory activities, and metal-ion sensing probes (Mary et al., 2020), (Fallah-Tafti et al., 2011), (Belfield et al., 2010).
Mechanism of Action
properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBCQPTTRTLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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